1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
Overview
Description
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- is a complex organic compound belonging to the imidazole family. This compound is characterized by the presence of an imidazole ring, a chloromethyl group, and two nitro groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- typically involves multiple steps. One common synthetic route includes the nitration of 1H-Imidazole-1-ethanol, followed by the introduction of the chloromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and chloromethylation of the compound. Industrial production methods may involve large-scale nitration and chloromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety.
Chemical Reactions Analysis
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom. Common reagents include sodium hydroxide or other nucleophilic species.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-5-nitro-: This compound has a similar structure but with only one nitro group, which may result in different reactivity and biological activity.
Alpha-(2,4-dichlorobenzyl)-1H-imidazole-1-ethanol:
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another related compound with distinct substituents that influence its chemical behavior and uses.
Properties
IUPAC Name |
1-chloro-3-(2-methyl-4,5-dinitroimidazol-1-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O5/c1-4-9-6(11(14)15)7(12(16)17)10(4)3-5(13)2-8/h5,13H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOMUQQVEFVPDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC(CCl)O)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909680 | |
Record name | 1-Chloro-3-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105687-87-4 | |
Record name | 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105687874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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